1-(5-Methyltetrahydrofuran-2-yl)piperidine
Description
Properties
CAS No. |
651718-37-5 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-(5-methyloxolan-2-yl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-9-5-6-10(12-9)11-7-3-2-4-8-11/h9-10H,2-8H2,1H3 |
InChI Key |
YUKQBTBZRBZJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Bicyclic Framework Formation
Cyclization remains a cornerstone for constructing fused piperidine-tetrahydrofuran systems. A prominent approach involves organozinc-mediated allylation followed by intramolecular cyclization. For example, β-aminoalkyl zinc iodides react with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis to form 5-methylene piperidines. Adapting this method, substituting the dichloride reagent with a tetrahydrofuran-containing electrophile could yield the target compound. Key steps include:
- Zinc insertion : Formation of organozinc intermediates from protected β-amino iodides.
- Copper-catalyzed allylation : Coupling with tetrahydrofuran-derived electrophiles.
- Cyclization : Sodium hydride-mediated ring closure to form the bicyclic structure.
Yields for analogous piperidine syntheses range from 55–85% , though steric hindrance from the tetrahydrofuran moiety may necessitate optimized conditions.
Reductive Amination of Tetrahydrofanyl Ketones
Reductive amination offers a direct route to link piperidine and tetrahydrofuran subunits. In this method:
- A 5-methyltetrahydrofuran-2-carbaldehyde is condensed with a piperidine derivative.
- The resulting imine is reduced using catalysts like Pd/C or Raney Ni under hydrogen.
For instance, hydrogenation of pyridine derivatives bearing tetrahydrofanyl substituents (e.g., 5-methyltetrahydrofuran-2-ylpyridine) yields piperidine analogs. Recent advances using Ru₁Co nanoparticle catalysts demonstrate high efficiency (up to 93% yield ) in similar hydrogenation cascades.
Cross-Coupling Reactions
Cross-coupling methodologies enable modular assembly of the two heterocycles. A patent by Bambal and Kemmitt describes Pd-catalyzed [3+3] cycloadditions between aziridines and trimethylenemethane (TMM) complexes to form piperidines. Adapting this, TMM complexes functionalized with tetrahydrofanyl groups could generate the desired bicyclic system.
Another approach involves Suzuki-Miyaura coupling of brominated tetrahydrofuran derivatives with piperidine boronic esters. For example, 5-bromo-2-methyltetrahydrofuran coupled with 4-piperidinylboronic acid under Pd(PPh₃)₄ catalysis affords the target compound. Yields for analogous reactions reach 75–90% .
Ring-Opening/Reclosure Strategies
Ring-opening of epoxides or aziridines followed by reclosure offers stereochemical control. For example:
- Epoxide aminolysis : 5-Methyltetrahydrofuran-2,3-epoxide reacts with piperidine under basic conditions to form an amino alcohol intermediate.
- Cyclization : Acid-catalyzed dehydration forms the piperidine-tetrahydrofuran linkage.
This method mirrors the synthesis of fentanyl analogs, where aziridine intermediates are alkylated with tetrahydrofanyl groups. Yields depend on the electrophile’s reactivity, typically ranging from 60–80% .
Comparative Analysis of Synthetic Routes
Catalytic Systems and Reaction Optimization
Recent advancements highlight Ru₁Co single-atom alloys for tandem amination-hydrogenation reactions. These catalysts enable:
- Cascade processes : Furfural → furfurylamine → tetrahydrofurfurylamine → piperidine.
- Mild conditions : Reactions proceed at 30–60°C with minimal byproducts.
Additionally, asymmetric hydrogenation using chiral ligands (e.g., Rh-P-Phos) achieves enantiomeric excesses >99% for piperidine derivatives, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyltetrahydrofuran-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted piperidines .
Scientific Research Applications
Pharmacological Applications
1-(5-Methyltetrahydrofuran-2-yl)piperidine exhibits a range of pharmacological activities due to its structural characteristics. The following sections detail its specific applications in various therapeutic areas.
Anti-Cancer Activity
Research indicates that piperidine derivatives, including 1-(5-Methyltetrahydrofuran-2-yl)piperidine, have shown promise in cancer treatment. For instance:
- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth, such as the Akt pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis in cancer cells .
- Case Studies : Recent studies have highlighted the efficacy of piperidine derivatives against various cancer types, including breast, pancreatic, and colon cancers .
Neuropharmacological Effects
Piperidine derivatives are also investigated for their potential in treating neurological disorders:
- Alzheimer's Disease : Compounds like donepezil, which contain piperidine moieties, are used to manage symptoms of Alzheimer's disease by inhibiting acetylcholinesterase .
- Antipsychotic Properties : Certain piperidine derivatives have been developed as antipsychotic agents, targeting dopamine receptors to alleviate symptoms of schizophrenia and bipolar disorder .
Anti-Diabetic Properties
Research has shown that some piperidine derivatives can exhibit anti-diabetic effects:
- Mechanism : These compounds may enhance insulin sensitivity or inhibit glucose production in the liver .
- Clinical Relevance : Piperidine-based drugs are being explored for their potential to manage type 2 diabetes effectively.
Synthesis and Structural Variations
The synthesis of 1-(5-Methyltetrahydrofuran-2-yl)piperidine can be achieved through various methods:
- Starting Materials : Utilizing readily available piperidine and 5-methyltetrahydrofuran as precursors allows for efficient synthesis.
- Reactions : Common reactions include nucleophilic substitutions and cyclization processes that yield the desired compound with high purity .
Chemical Properties and Stability
Understanding the chemical properties of 1-(5-Methyltetrahydrofuran-2-yl)piperidine is crucial for its application:
- Stability : Molecular dynamics simulations suggest that this compound exhibits good stability in aqueous environments, which is essential for its biological activity .
- Reactivity : The presence of functional groups can influence its reactivity and interaction with biological targets.
Comparative Analysis of Piperidine Derivatives
To better understand the applications of 1-(5-Methyltetrahydrofuran-2-yl)piperidine, it is useful to compare it with other piperidine derivatives:
| Compound Name | Primary Application | Notable Mechanism |
|---|---|---|
| Donepezil | Alzheimer's Disease | Acetylcholinesterase inhibition |
| Loperamide | Diarrhea Management | Opioid receptor agonism |
| Fentanyl | Pain Management | μ-opioid receptor agonism |
Mechanism of Action
The mechanism by which 1-(5-Methyltetrahydrofuran-2-yl)piperidine exerts its effects involves interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of piperidine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogues:
Key Observations :
- Ether vs. Carbonyl Groups : The tetrahydrofuran moiety in 1-(5-Methyltetrahydrofuran-2-yl)piperidine may enhance metabolic stability compared to carbonyl-containing derivatives like 1-BCP, which are prone to hydrolysis .
- Aromatic Substituents : Compounds with aromatic groups (e.g., 4-chlorophenyl or biphenyl-methoxy) exhibit varied receptor interactions. For example, biphenyl-methoxy derivatives show reduced 5-HT7 receptor affinity when piperidine replaces piperazine .
Key Observations :
- The ether linkage in 1-(5-Methyltetrahydrofuran-2-yl)piperidine likely confers greater stability than diol intermediates, which require cold storage to prevent decomposition .
- Microwave-assisted synthesis (noted for triazole-piperidine hybrids) could improve reaction efficiency for similar compounds .
Key Observations :
- AMPA Receptor vs. NMDA Receptor : While 1-BCP targets AMPA receptors for anti-fatigue effects , phenylcyclohexyl-piperidine derivatives interact with NMDA receptors, highlighting substituent-dependent receptor selectivity .
- Neurological Applications : The tetrahydrofuran moiety in 1-(5-Methyltetrahydrofuran-2-yl)piperidine may align it with histamine H3 antagonists (e.g., 4-heterocyclylalkoxy derivatives) for neurological disorders .
Biological Activity
1-(5-Methyltetrahydrofuran-2-yl)piperidine is a chemical compound notable for its unique structure that combines a piperidine ring with a 5-methyltetrahydrofuran moiety. Its molecular formula contributes to its potential applications in medicinal chemistry, particularly due to its interactions with various biological targets. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₃N
- Molecular Weight : Approximately 169.27 g/mol
The structural characteristics of 1-(5-Methyltetrahydrofuran-2-yl)piperidine facilitate its interaction with biological systems, making it a subject of interest in drug development.
1-(5-Methyltetrahydrofuran-2-yl)piperidine exhibits biological activity primarily through:
- Enzyme Interaction : The compound acts as a ligand for specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It can interact with various receptors, altering signaling pathways that may lead to pharmacological effects such as analgesic and anti-inflammatory responses.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit significant biological activities. Specifically, studies have suggested that 1-(5-Methyltetrahydrofuran-2-yl)piperidine may possess:
- Analgesic Properties : Potential to alleviate pain through modulation of pain pathways.
- Anti-inflammatory Effects : Ability to reduce inflammation by influencing immune response mechanisms.
Comparative Analysis with Related Compounds
The uniqueness of 1-(5-Methyltetrahydrofuran-2-yl)piperidine can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-methyl-N-(tetrahydrofuran-2-yl)piperidin-4-amine | Tetrahydrofuran instead of methyltetrahydrofuran | Different substitution pattern on the piperidine ring |
| N-methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine | Tetrahydropyran ring | Variation in ring structure |
| 2-methyltetrahydrofuran | Simpler structure with only a tetrahydrofuran ring | Primarily used as a solvent |
This table illustrates how the specific substitution pattern and the combination of piperidine with the methyltetrahydrofuran moiety contribute to distinct chemical and biological properties compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives, including 1-(5-Methyltetrahydrofuran-2-yl)piperidine:
- Antiviral Activity : Research has indicated that piperidine derivatives can exhibit antiviral properties against various strains of HIV. For instance, modifications in similar piperidine structures have shown improved potency against resistant strains of the virus, suggesting that structural optimizations could enhance the efficacy of 1-(5-Methyltetrahydrofuran-2-yl)piperidine in antiviral applications .
- In Vitro Studies : In vitro evaluations have demonstrated that compounds related to 1-(5-Methyltetrahydrofuran-2-yl)piperidine can effectively inhibit specific enzymes involved in metabolic pathways, indicating potential therapeutic applications in treating metabolic disorders .
- Synergistic Effects : Some studies have reported synergistic effects when combining piperidine derivatives with other therapeutic agents, enhancing their overall efficacy against pathogens like Mycobacterium tuberculosis (Mtb). This suggests that 1-(5-Methyltetrahydrofuran-2-yl)piperidine could be part of combination therapies aimed at improving treatment outcomes .
Q & A
(Basic) What synthetic methodologies are commonly used to prepare 1-(5-Methyltetrahydrofuran-2-yl)piperidine, and how do reaction conditions affect yield and stereochemical outcomes?
Methodological Answer:
Synthesis typically involves multi-step protocols, including:
- Cyclization reactions : Using tetrahydrofuran derivatives and piperidine precursors under controlled temperatures (-12°C to room temperature) to minimize side reactions .
- Catalytic hydrogenation : For reducing intermediates (e.g., oxime derivatives) to achieve desired stereochemistry .
- Solvent selection : Polar aprotic solvents like DMSO or THF are critical for stabilizing intermediates and controlling reaction kinetics .
Key factors influencing yield include: - Temperature control during nucleophilic addition to prevent racemization.
- Use of chiral auxiliaries or catalysts to enhance enantiomeric excess .
(Basic) What analytical techniques are recommended for characterizing the structural and stereochemical properties of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR to confirm substitution patterns and ring conformations. NOESY experiments can resolve stereochemistry .
- X-ray crystallography : Definitive determination of absolute configuration for crystalline derivatives .
- Mass spectrometry (HRMS) : Validation of molecular weight and fragmentation patterns to confirm purity .
- Chiral HPLC : To separate enantiomers and quantify stereochemical purity .
(Advanced) How can computational tools predict the biological activity and target specificity of 1-(5-Methyltetrahydrofuran-2-yl)piperidine derivatives?
Methodological Answer:
- SwissTargetPrediction : Predicts protein targets (e.g., kinases, GPCRs) by comparing molecular descriptors to known bioactive compounds .
- PASS (Prediction of Activity Spectra for Substances) : Estimates pharmacological effects (e.g., cholinesterase inhibition, anticancer activity) based on structural similarity .
- Molecular docking : Validates binding affinity to targets like acetylcholinesterase (Alzheimer’s models) or ALK/ROS1 kinases (cancer) using software like AutoDock .
- ADMET prediction : Tools like pkCSM assess blood-brain barrier permeability and metabolic stability for CNS applications .
(Advanced) What experimental models are suitable for evaluating this compound’s efficacy in neurological disorders like Alzheimer’s disease?
Methodological Answer:
- In vitro models :
- In vivo models :
- Mechanistic studies : Western blotting for tau phosphorylation and BACE-1 activity .
(Advanced) How can researchers address contradictory data in studies on this compound’s anticancer activity?
Methodological Answer:
- Dose-response reevaluation : Confirm IC values across multiple cell lines (e.g., NCI-60 panel) to identify context-dependent effects .
- Target validation : CRISPR/Cas9 knockout of suspected targets (e.g., carbonic anhydrase IX) to verify on-mechanism activity .
- Combination studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) to resolve resistance mechanisms .
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., fluorinated tetrahydrofuran) to isolate pharmacophores .
(Advanced) What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted derivatives?
Methodological Answer:
- Lipophilicity optimization : Adjust logP (2–5) via substituent modification (e.g., methyl to trifluoromethyl groups) .
- P-glycoprotein evasion : Introduce non-planar substituents to reduce efflux pump recognition .
- Prodrug design : Mask polar groups (e.g., esterification of carboxylates) to enhance passive diffusion .
- In situ perfusion models : Quantify BBB permeability using rodent brain uptake assays .
(Basic) What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to prevent vapor inhalation; ensure air exchange rates ≥10 changes/hour .
- PPE : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95) if dust is generated .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Airtight containers in dry, cool environments (<25°C) away from oxidizers .
(Advanced) How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
Methodological Answer:
- Substituent scanning : Systematically vary tetrahydrofuran and piperidine substituents (e.g., methyl, hydroxyl) to map activity cliffs .
- 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electrostatic fields with target affinity .
- Bioisosteric replacement : Replace labile groups (e.g., ester to amide) to improve metabolic stability .
- Free-energy perturbation (FEP) : Computational modeling to predict binding energy changes from structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
